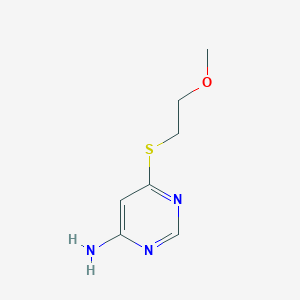
4-Amino-6-beta-methoxyethylthio-pyrimidine
Cat. No. B8607057
M. Wt: 185.25 g/mol
InChI Key: HKDULBGTGVPBAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04254126
Procedure details


20 g of sodium hydroxide (0.5 mol) are dissolved in 500 ml of ethanol/water at 1:1. 63.5 g of 4-amino-6-mercaptopyrimidine (0.5 mol) are added to the solution and the temperature of the solution is brought to 60° C. 115 g of p-toluene sulphonate of β-methoxyethyl (0.5 mol) are added drop by drop over 30 minutes, maintaining the temperature at 60° C. with a water bath. The addition terminated, the reaction mixture is refluxed for three hours. Then the solvent is evaporated and the residue is recovered with 250 ml of water. The aqueous solution is repeatedly extracted with chloroform (6×100 ml) and the amalgamated extracts are evaporated until dry. The solid residue is crystallised from ethyl acetate plus petroleum ether. 74 g of product are obtained (80% yield) with a melting point of 78°-80° C.

Name
ethanol water
Quantity
500 mL
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].[NH2:3][C:4]1[CH:9]=[C:8]([SH:10])[N:7]=[CH:6][N:5]=1.[C:11]1([CH3:21])C=CC(S([O-])(=O)=O)=CC=1.[CH2:22]([OH:24])C.O>>[NH2:3][C:4]1[CH:9]=[C:8]([S:10][CH2:21][CH2:11][O:24][CH3:22])[N:7]=[CH:6][N:5]=1 |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
ethanol water
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O.O
|
Step Two
|
Name
|
|
|
Quantity
|
63.5 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC=NC(=C1)S
|
Step Three
|
Name
|
|
|
Quantity
|
115 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)[O-])C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is brought to 60° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
terminated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture is refluxed for three hours
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then the solvent is evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is recovered with 250 ml of water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous solution is repeatedly extracted with chloroform (6×100 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the amalgamated extracts are evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
until dry
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid residue is crystallised from ethyl acetate plus petroleum ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC=NC(=C1)SCCOC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 74 g | |
| YIELD: PERCENTYIELD | 80% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

